REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.C([Li])CCC.[CH3:14][S:15](Cl)(=[O:17])=[O:16]>O1CCCC1>[Cl:1][C:2]1[N:3]=[C:4]([F:8])[C:5]([S:15]([CH3:14])(=[O:17])=[O:16])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)F
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
followed by an additional 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (silica, 0-75% ethyl acetate/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |